3-fluoro-N,N-dimethylpyridin-2-amine

CAS No.: 1344046-14-5

Cat. No.: VC2751180

Molecular Formula: C7H9FN2

Molecular Weight: 140.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1344046-14-5 |

|---|---|

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.16 g/mol |

| IUPAC Name | 3-fluoro-N,N-dimethylpyridin-2-amine |

| Standard InChI | InChI=1S/C7H9FN2/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,1-2H3 |

| Standard InChI Key | SAKMBAFWTFFJOM-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(C=CC=N1)F |

| Canonical SMILES | CN(C)C1=C(C=CC=N1)F |

Introduction

Chemical Properties and Structure

Physical Properties

3-Fluoro-N,N-dimethylpyridin-2-amine exhibits specific physical characteristics that define its behavior in various chemical environments. The compound has a molecular weight of 140.16 g/mol and follows the molecular formula C7H9FN2. As a fluorinated heterocyclic compound, it possesses moderate polarity attributed to the electronegative fluorine atom and the basic dimethylamino group. These structural elements contribute to its solubility profile in both polar and non-polar solvents, though specific solubility data is limited in the available literature.

Chemical Structure

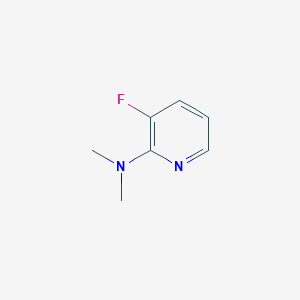

The compound's structure features a pyridine core with strategic substitutions that contribute to its chemical behavior. The fluorine atom at position 3 creates an electron-withdrawing effect on the aromatic ring, while the dimethylamino group at position 2 serves as an electron-donating moiety. This electronic configuration creates an interesting polarization across the molecule, influencing its interactions with biological targets and other reagents. The structural characteristics can be represented by various chemical identifiers as shown in the table below:

| Identifier | Value |

|---|---|

| CAS Number | 1344046-14-5 |

| IUPAC Name | 3-fluoro-N,N-dimethylpyridin-2-amine |

| Standard InChI | InChI=1S/C7H9FN2/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,1-2H3 |

| Standard InChIKey | SAKMBAFWTFFJOM-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(C=CC=N1)F |

| Canonical SMILES | CN(C)C1=C(C=CC=N1)F |

| PubChem Compound ID | 91759231 |

Spectroscopic Data

Spectroscopic analysis provides critical information about the compound's structure and purity. While comprehensive spectroscopic data is limited in the available search results, fluorine-containing compounds like 3-fluoro-N,N-dimethylpyridin-2-amine typically display characteristic patterns in nuclear magnetic resonance (NMR) spectroscopy. The 19F NMR signal would be expected to appear as a doublet or multiplet due to coupling with neighboring hydrogen atoms . Similarly, the 1H NMR spectrum would exhibit signals corresponding to the pyridine ring protons and the methyl groups of the dimethylamino functionality, with coupling patterns influenced by the presence of the fluorine atom.

Synthesis Methods

Laboratory Synthesis

Chemical Reactions

Reactivity Profile

The reactivity of 3-fluoro-N,N-dimethylpyridin-2-amine is largely influenced by the electronic effects of its substituents. The fluorine atom at the 3-position creates an electron-deficient center, making this position less susceptible to electrophilic aromatic substitution but more prone to nucleophilic attack. Conversely, the dimethylamino group at position 2 serves as an electron-donating group, partially offsetting the electron-withdrawing effect of the fluorine and activating certain positions on the pyridine ring. This electronic interplay results in a unique reactivity profile that can be exploited in various synthetic applications.

Key Reactions

While specific reaction data for 3-fluoro-N,N-dimethylpyridin-2-amine is limited in the available search results, fluorinated pyridines generally participate in several important reaction types:

-

Nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing fluorine atom

-

Metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, which can utilize the halogenated positions for further functionalization

-

Coordination with metal centers through the pyridine nitrogen, which can be relevant for catalytic applications

-

Functionalization of the dimethylamino group through quaternization or oxidation reactions

These reaction pathways provide versatile options for incorporating this building block into more complex molecular structures.

Applications

Research Applications

In research settings, 3-fluoro-N,N-dimethylpyridin-2-amine serves as a valuable building block for creating more complex molecules with specific functional properties. The compound's well-defined electronic characteristics make it useful for structure-activity relationship studies in medicinal chemistry . Researchers utilize such fluorinated heterocycles to develop enzyme inhibitors, receptor ligands, and other biologically active compounds. The presence of the fluorine atom also provides a convenient handle for 19F NMR studies, which can be valuable in tracking reactions or monitoring binding interactions.

Other Industrial Uses

Biological Activity

Mechanism of Action

The biological activity of 3-fluoro-N,N-dimethylpyridin-2-amine is primarily attributed to its ability to interact with specific molecular targets. Fluorinated aminopyridines can function as enzyme inhibitors, with related compounds showing activity against neuronal nitric oxide synthase (nNOS) . The fluorine atom enhances the compound's reactivity and binding affinity to biological targets by influencing electron distribution, lipophilicity, and hydrogen bonding capabilities. These properties can modulate enzyme activity and receptor binding, potentially through mechanisms involving competitive inhibition or allosteric modulation.

Current Research and Future Directions

Recent Findings

Recent research on fluorinated pyridines continues to expand our understanding of their properties and applications. Advances in synthetic methodologies, such as photoredox-mediated coupling reactions, have provided more efficient routes to these compounds . Additionally, researchers have explored novel binding modes of aminopyridine derivatives with enzymes like nNOS, revealing unexpected interactions that can inform future drug design efforts . These findings contribute to the growing body of knowledge surrounding 3-fluoro-N,N-dimethylpyridin-2-amine and related compounds.

Ongoing Studies

Current research efforts focus on optimizing the synthesis of fluorinated pyridines and exploring their potential applications in various fields. Investigations into more environmentally friendly production methods represent an important area of ongoing work . Additionally, medicinal chemistry studies continue to examine the potential of such compounds as building blocks for new therapeutic agents, with particular emphasis on neuropharmacological applications . These ongoing studies promise to further expand the utility of 3-fluoro-N,N-dimethylpyridin-2-amine in both research and practical applications.

Future Prospects

The future of research on 3-fluoro-N,N-dimethylpyridin-2-amine holds considerable promise. As synthetic methodologies continue to improve, more efficient and sustainable production methods will likely emerge . In medicinal chemistry, further exploration of structure-activity relationships may reveal new therapeutic applications or lead to the development of more potent and selective drug candidates . Additionally, advances in computational chemistry and structural biology will enhance our understanding of how this compound interacts with biological targets, potentially opening new avenues for rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume